Tetrakis(3,5-dibromophenyl)silane
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Overview
Description
Tetrakis(3,5-dibromophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to four 3,5-dibromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3,5-dibromophenyl)silane typically involves the reaction of silicon tetrachloride with 3,5-dibromophenylmagnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C6H3(Br)2MgBr→Si[C6H3(Br)2]4+4MgClBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(3,5-dibromophenyl)silane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminophenyl derivative, while a Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
Tetrakis(3,5-dibromophenyl)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of porous organic polymers and metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including those used in pharmaceuticals and agrochemicals.
Coordination Chemistry: It is used in the synthesis of coordination compounds with metals, which are studied for their catalytic and electronic properties.
Mechanism of Action
The mechanism of action of Tetrakis(3,5-dibromophenyl)silane in various reactions involves the activation of the silicon center and the phenyl rings. The bromine atoms on the phenyl rings can be displaced by nucleophiles, facilitating the formation of new bonds. In coupling reactions, the silicon center provides a stable platform for the formation of complex organic structures.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but with bromine atoms in the para position, affecting its reactivity and applications.
Tetrakis(4-aminophenyl)methane: Contains amino groups instead of bromine, leading to different chemical properties and uses.
Uniqueness
Tetrakis(3,5-dibromophenyl)silane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of certain polymers and coordination compounds that require precise structural control.
Properties
CAS No. |
18733-95-4 |
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Molecular Formula |
C24H12Br8Si |
Molecular Weight |
967.7 g/mol |
IUPAC Name |
tetrakis(3,5-dibromophenyl)silane |
InChI |
InChI=1S/C24H12Br8Si/c25-13-1-14(26)6-21(5-13)33(22-7-15(27)2-16(28)8-22,23-9-17(29)3-18(30)10-23)24-11-19(31)4-20(32)12-24/h1-12H |
InChI Key |
VZINWPUDLINUER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)[Si](C2=CC(=CC(=C2)Br)Br)(C3=CC(=CC(=C3)Br)Br)C4=CC(=CC(=C4)Br)Br |
Origin of Product |
United States |
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